

# Protocol for nitrosation of secondary amines using Tetrabutylammonium nitrite

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## Compound of Interest

Compound Name: *Tetrabutylammonium nitrite*

Cat. No.: *B1334966*

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## Application Notes and Protocols for Nitrosation of Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The nitrosation of secondary amines is a significant chemical transformation, yielding N-nitrosamines. These compounds are crucial intermediates in organic synthesis and have been a subject of extensive research due to their biological activities. While various nitrosating agents are available, this document focuses on a detailed protocol using an alkyl nitrite reagent.

Important Note: Following a comprehensive literature search, no specific, detailed protocol for the nitrosation of secondary amines using **Tetrabutylammonium nitrite** was found. The scientific literature predominantly reports on the use of tert-butyl nitrite (TBN) for this transformation, which is a highly efficient and well-documented reagent. Therefore, the following application notes and protocols are based on the established methodology using tert-butyl nitrite. This information is provided as a reliable and closely related alternative to achieve the desired chemical transformation.

# Protocol: Nitrosation of Secondary Amines using tert-Butyl Nitrite (TBN)

This protocol describes an efficient, solvent-free, metal-free, and acid-free method for the N-nitrosation of a broad range of secondary amines.<sup>[1][2][3][4]</sup>

## Materials

- Secondary amine
- tert-Butyl nitrite (TBN)
- Dichloromethane (DCM) or other suitable organic solvents (for work-up)
- Anhydrous sodium sulfate
- Round bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator
- Standard laboratory glassware

## Experimental Procedure

- **Reaction Setup:** To a round bottom flask containing a magnetic stir bar, add the secondary amine (1.0 mmol).
- **Reagent Addition:** Add tert-butyl nitrite (TBN) (1.5 mmol, 1.5 equivalents) to the flask at room temperature under ambient conditions.
- **Reaction:** Stir the reaction mixture at room temperature. The reaction is typically complete within 5 to 60 minutes.<sup>[3]</sup> The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, add dichloromethane (DCM, 10 mL) to the reaction mixture.

- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure N-nitrosamine.

## Data Presentation: Reaction of Various Secondary Amines with TBN

The following table summarizes the reaction outcomes for a variety of secondary amines under the solvent-free conditions described above.

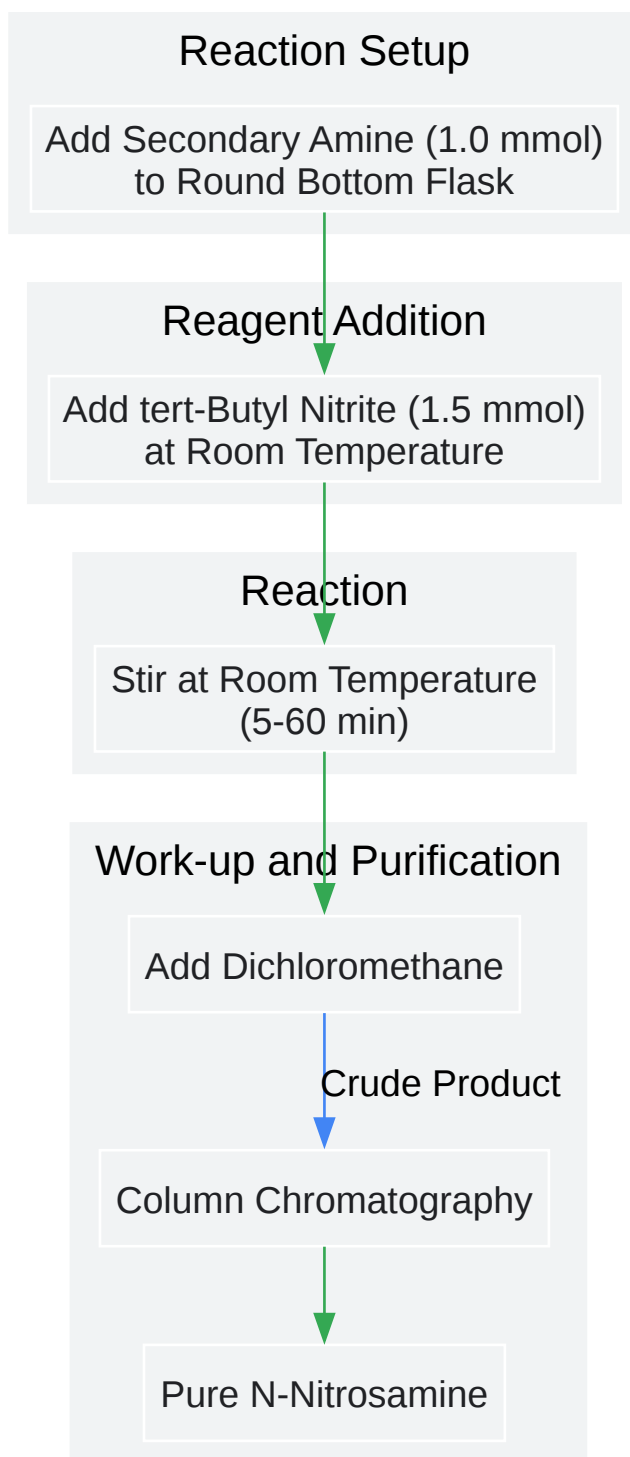
Entry	Secondary Amine	Product (N-Nitrosamine)	Time (min)	Yield (%)
1	N-Methylaniline	N-Nitroso-N-methylaniline	5	98
2	N-Ethylaniline	N-Nitroso-N-ethylaniline	5	96
3	Diphenylamine	N-Nitrosodiphenylamine	10	95
4	Dibenzylamine	N-Nitrosodibenzylamine	15	94
5	Piperidine	N-Nitrosopiperidine	20	92
6	Morpholine	N-Nitrosomorpholine	20	93
7	Di-n-butylamine	N-Nitrosodi-n-butylamine	60	85
8	Indoline	1-Nitrosoindoline	10	96

Data compiled from Chaudhary et al., Green Chem., 2016, 18, 2323-2330.[\[1\]](#)[\[4\]](#)

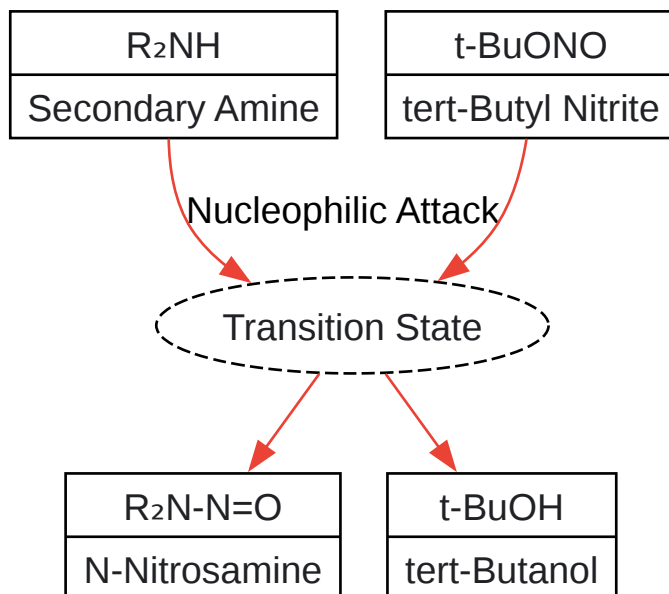
## Visualizations

## Experimental Workflow

## Experimental Workflow for N-Nitrosation



## Proposed Mechanism for N-Nitrosation with TBN



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## References

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